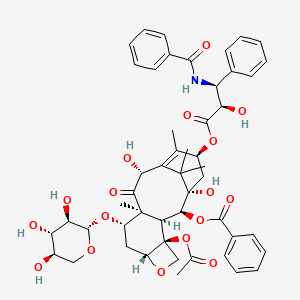

7-Xylosyl-10-deacetyltaxol

Descripción

Propiedades

Número CAS |

90332-63-1 |

|---|---|

Fórmula molecular |

C50H57NO17 |

Peso molecular |

944.0 g/mol |

Nombre IUPAC |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C50H57NO17/c1-25-31(65-45(61)38(56)35(27-15-9-6-10-16-27)51-43(59)28-17-11-7-12-18-28)22-50(62)42(67-44(60)29-19-13-8-14-20-29)40-48(5,41(58)37(55)34(25)47(50,3)4)32(21-33-49(40,24-64-33)68-26(2)52)66-46-39(57)36(54)30(53)23-63-46/h6-20,30-33,35-40,42,46,53-57,62H,21-24H2,1-5H3,(H,51,59)/t30-,31+,32+,33-,35+,36+,37-,38-,39-,40+,42+,46+,48-,49+,50-/m1/s1 |

Clave InChI |

ORKLEZFXASNLFJ-DYLQFHMVSA-N |

SMILES isomérico |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O |

SMILES canónico |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)O |

Sinónimos |

7-xylosyl-10-deacetyl-taxol 7-xylosyl-10-deacetyltaxol |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 7-Xylosyl-10-deacetyltaxol: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Xylosyl-10-deacetyltaxol is a naturally occurring taxane derivative found in various species of the yew tree (Taxus). As a close analogue of the highly successful anticancer drug Paclitaxel (Taxol®), this compound is of significant interest both as a potential therapeutic agent and, more critically, as a key starting material for the semi-synthesis of Paclitaxel and its derivatives. This document provides a comprehensive overview of the structure, physicochemical properties, and biological activities of this compound, along with detailed experimental protocols for its analysis and a summary of its role in synthetic and biological pathways.

Core Chemical Structure and Nomenclature

This compound is a complex diterpenoid characterized by a baccatin III core structure. Its systematic IUPAC name is [(1S,2S,3S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate[].

The structure's key features, which differentiate it from Paclitaxel, are:

-

A β-D-xylopyranosyl moiety attached at the C-7 position of the taxane core.

-

A hydroxyl group (-OH) at the C-10 position, resulting from the absence of an acetyl group (deacetylation).

Like Paclitaxel, it possesses the essential C-13 ester side chain, which is crucial for its biological activity.

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized below. This data is critical for its isolation, characterization, and formulation development.

| Property | Value | Reference(s) |

| Molecular Formula | C₅₀H₅₇NO₁₇ | [][2] |

| Molecular Weight | 943.98 g/mol | [] |

| CAS Number | 90332-63-1 | [2] |

| Appearance | White to off-white crystalline powder | [][2] |

| Melting Point | >228°C (decomposes) | [][2] |

| Boiling Point | 1068.4 ± 65.0 °C (Predicted) | [] |

| Density | 1.46 ± 0.1 g/cm³ (Predicted) | [][2] |

| Solubility | Soluble in methanol, ethanol, DMSO, and chloroform. Poorly soluble in water. | [2] |

| InChI Key | ORKLEZFXASNLFJ-ODBGVJAMSA-N | [] |

Biological Activity and Mechanism of Action

As a member of the taxane family, this compound exhibits antitumor activity by interfering with microtubule dynamics. Its primary mechanism of action involves binding to the β-tubulin subunit of microtubules, which stabilizes them and prevents the depolymerization necessary for mitotic spindle breakdown. This disruption leads to a prolonged blockage of the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death).

Apoptotic Signaling Pathway

Studies have shown that this compound induces apoptosis in cancer cells, such as the PC-3 prostate cancer line, through the intrinsic mitochondrial pathway. This process involves the modulation of the Bcl-2 family of proteins:

-

Upregulation of pro-apoptotic proteins: Bax and Bad expression is increased.

-

Downregulation of anti-apoptotic proteins: Bcl-2 and Bcl-XL expression is decreased.

This shift in the balance of Bcl-2 family proteins disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and downstream executioner caspases, culminating in cell death.

Role in Semi-Synthesis of Paclitaxel

Due to its relative abundance in Taxus species compared to Paclitaxel itself, this compound is a valuable precursor for the semi-synthesis of Paclitaxel and Docetaxel. The general workflow involves two key transformations: removal of the C-7 xylosyl group and acetylation of the C-10 hydroxyl group.

The deglycosylation step is critical and can be achieved through chemical or biocatalytic methods to yield 10-deacetylbaccatin III (10-DAB), a pivotal intermediate. Biocatalytic conversion using specific enzymes like β-xylosidases is often preferred as it offers a greener, more selective alternative to harsh chemical processes.

References

Unveiling the Natural Reserves: A Technical Guide to 7-Xylosyl-10-deacetyltaxol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the natural sources of 7-Xylosyl-10-deacetyltaxol, a significant taxane derivative with implications for cancer research and drug development. This document provides a comprehensive overview of its natural occurrence, quantitative data on its prevalence in various Taxus species, detailed experimental protocols for its isolation and analysis, and a visualization of its biosynthetic context.

Natural Sources and Abundance

This compound is a naturally occurring taxoid found predominantly in various species of the yew tree (Taxus). It is often present in greater abundance than the well-known anticancer drug paclitaxel (Taxol®), making it a valuable precursor for semi-synthetic drug production. The concentration of this compound varies significantly depending on the Taxus species, the specific part of the plant, and geographical location.

Quantitative Distribution in Taxus Species

The following tables summarize the quantitative data available for the concentration of this compound in different Taxus species and plant parts. It is important to note that yields can be influenced by the extraction and purification methods employed.

Table 1: Concentration of this compound in Needles of Various Taxus Species

| Taxus Species | Concentration (µg/g dry weight) |

| Taxus chinensis | 351.44 - 546.95[1] |

| Taxus cuspidata | 351.44 - 546.95[1] |

| Taxus media | 351.44 - 546.95[1] |

| Taxus wallichiana | 351.44 - 546.95[1] |

| Taxus yunnanensis | 351.44 - 546.95[1] |

| Taxus mairei | 351.44 - 546.95[1] |

Table 2: Concentration of this compound in Bark of Taxus Species

| Taxus Species | Plant Part | Yield (% of dry weight) |

| Taxus brevifolia | Bark | 0.06 - 0.1[2] |

| Unspecified Yew | Dried Stem Bark | up to 0.5[3] |

| Taxus wallichiana | Stem Bark | 0.5 (this compound A) |

| 0.02 (this compound B) | ||

| 0.0075 (this compound C) |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, purification, and quantification of this compound from Taxus plant material.

Extraction of Taxanes from Taxus spp.

This protocol describes a general method for the solvent extraction of taxanes from dried and powdered plant material.

Materials:

-

Dried and powdered Taxus needles or bark

-

Methanol (analytical grade)

-

Dichloromethane (DCM)

-

n-Hexane

-

Shaker or magnetic stirrer

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Rotary evaporator

Procedure:

-

Weigh 100 g of dried, powdered Taxus material.

-

Suspend the powder in 1 L of methanol in a suitable flask.

-

Agitate the mixture on a shaker or with a magnetic stirrer at room temperature for 24-48 hours.

-

Filter the mixture through a Buchner funnel to separate the extract from the plant debris.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude methanolic extract.

-

For further purification, the crude extract can be subjected to liquid-liquid partitioning. Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v) and partition against n-hexane to remove non-polar impurities like fats and waxes. The taxane-containing hydroalcoholic phase is then collected.

-

The hydroalcoholic phase can be further extracted with dichloromethane to transfer the taxanes into the organic phase, which is then evaporated to yield a taxane-enriched crude extract.

Isolation and Purification using Column Chromatography

This protocol outlines the separation and purification of this compound from the crude extract using column chromatography. Both normal-phase and reverse-phase chromatography can be employed.

2.2.1. Normal-Phase Column Chromatography

Materials:

-

Taxane-enriched crude extract

-

Silica gel (for column chromatography)

-

Solvents: n-Hexane, ethyl acetate, methanol, chloroform

-

Glass column for chromatography

-

Fraction collector

Procedure:

-

Prepare a silica gel slurry in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of hexane and ethyl acetate).

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient of increasing polarity. Start with a non-polar solvent system (e.g., n-hexane:ethyl acetate, 9:1 v/v) and gradually increase the proportion of the more polar solvent (ethyl acetate, and then methanol in chloroform).

-

Collect fractions using a fraction collector and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Combine the fractions containing this compound and evaporate the solvent.

-

The purified compound can be further recrystallized from a suitable solvent system (e.g., acetone/hexane) to obtain crystals of high purity.

2.2.2. Reverse-Phase Column Chromatography

Materials:

-

Taxane-enriched crude extract

-

C18 reverse-phase silica gel

-

Solvents: Acetonitrile, water (HPLC grade)

-

Glass column or preparative HPLC system

Procedure:

-

Pack a column with C18 reverse-phase silica gel.

-

Dissolve the crude extract in the mobile phase.

-

Load the sample onto the column.

-

Elute the column with a gradient of acetonitrile in water. A typical gradient might start with 30% acetonitrile and gradually increase to 100% acetonitrile.

-

Collect and analyze fractions as described for normal-phase chromatography. This compound will elute at a specific solvent composition depending on the exact conditions.

-

Combine the pure fractions and remove the solvent to obtain the purified compound.

Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol is based on a method for the simultaneous determination of multiple taxoids in Taxus leaves[2].

Instrumentation:

-

UPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).

Sample Preparation:

-

Grind dried Taxus leaf samples to a fine powder (e.g., 65 mesh).

-

Accurately weigh 0.1 g of the powder and place it in a conical flask.

-

Add 25 mL of 80% methanol aqueous solution.

-

Extract using an ultrasonic bath (e.g., 300 W, 40 kHz) for 30 minutes.

-

Adjust the weight of the extract with 80% methanol to compensate for any solvent loss.

-

Centrifuge the extract at 12,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm membrane filter before injection into the UPLC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Gradient Program: A suitable gradient to separate the taxoids of interest.

-

Flow Rate: Approximately 0.3 mL/min.

-

Column Temperature: 30-40 °C.

-

Injection Volume: 1-5 µL.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound need to be determined using a standard.

Quantification:

-

Prepare a standard stock solution of purified this compound of a known concentration.

-

Create a series of calibration standards by diluting the stock solution.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Biosynthesis and Experimental Workflows

Putative Biosynthetic Pathway of this compound

The biosynthesis of taxanes is a complex pathway originating from the general isoprenoid pathway. While the complete enzymatic steps leading to this compound are not fully elucidated, the following diagram illustrates the likely pathway, highlighting the key known intermediates and the putative xylosylation step. The formation of the taxane core begins with geranylgeranyl diphosphate (GGPP). A series of cyclization and hydroxylation steps, catalyzed by enzymes such as taxadiene synthase and various cytochrome P450 monooxygenases, leads to the formation of 10-deacetylbaccatin III. It is hypothesized that a UDP-glycosyltransferase (UGT), specifically a xylosyltransferase, then catalyzes the transfer of a xylose moiety from UDP-xylose to the C7 hydroxyl group of a 10-deacetyltaxol precursor.

References

The Unraveling of a Taxoid Enigma: A Technical Guide to the Biosynthesis of 7-Xylosyl-10-deacetyltaxol in Taxus Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate web of biosynthetic pathways within Taxus species has gifted modern medicine with some of its most potent anti-cancer agents, most notably paclitaxel (Taxol®). Among the myriad of taxoids produced by these remarkable plants is 7-Xylosyl-10-deacetyltaxol, a significant natural product that serves as a key precursor in the semi-synthesis of paclitaxel and its analogues. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound, with a focus on the core enzymatic steps, quantitative data, and detailed experimental methodologies. It is designed to be a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug development.

The biosynthesis of this complex molecule can be conceptually divided into three main stages: the formation of the taxane core, the critical but yet-to-be-fully-elucidated xylosylation step, and the well-characterized enzymatic deglycosylation for paclitaxel semi-synthesis. This guide will delve into each of these stages, presenting the available scientific knowledge while also highlighting the existing gaps in our understanding.

I. Biosynthesis of the 10-deacetyltaxol Precursor: The Core Taxane Pathway

The journey to this compound begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), which undergoes a series of complex enzymatic transformations to form the taxane skeleton. This pathway is a marvel of natural product biosynthesis, involving cyclization, hydroxylation, and acylation steps.

The initial committed step is the cyclization of GGPP to taxa-4(5),11(12)-diene, catalyzed by the enzyme taxadiene synthase (TDS) . Following the formation of the taxane ring, a series of cytochrome P450-mediated hydroxylations and coenzyme A-dependent acylations occur. A key hydroxylation at the C7 position is catalyzed by taxoid 7-beta-hydroxylase , a cytochrome P450 enzyme, which introduces the hydroxyl group that is the site of the subsequent xylosylation. The pathway proceeds through several intermediates to yield 10-deacetylbaccatin III, a crucial precursor for paclitaxel and the immediate precursor for the xylosylation reaction that forms this compound.

Key Enzymes in the Biosynthesis of the 10-deacetyltaxol Precursor

| Enzyme | Abbreviation | Function |

| Taxadiene Synthase | TDS | Cyclization of GGPP to taxa-4(5),11(12)-diene |

| Taxadiene 5α-hydroxylase | T5H | Hydroxylation at C5 |

| Taxadien-5α-ol-O-acetyl transferase | TAT | Acetylation of the C5 hydroxyl group |

| Taxoid 10β-hydroxylase | T10H | Hydroxylation at C10 |

| Taxoid 13α-hydroxylase | T13H | Hydroxylation at C13 |

| Taxoid 2α-hydroxylase | T2H | Hydroxylation at C2 |

| Taxoid 7β-hydroxylase | T7H | Hydroxylation at C7 |

| 10-deacetylbaccatin III-10-O-acetyltransferase | DBAT | Acetylation at C10 to form baccatin III |

| Taxane 2α-O-benzoyltransferase | TBT | Benzoylation at C2 |

| Baccatin III:3-amino-3-phenylpropanoyltransferase | BAPT | Attachment of the C13 side chain |

| N-debenzoyl-2'-deoxytaxol N-benzoyltransferase | DBTNBT | Benzoylation of the C13 side chain |

II. The Xylosylation Step: A Frontier in Taxoid Biosynthesis

The defining step in the biosynthesis of this compound is the attachment of a xylose sugar moiety to the C7 hydroxyl group of a 10-deacetyltaxol precursor. This reaction is catalyzed by a putative taxoid 7-β-xylosyltransferase .

Current Knowledge Gap: As of the latest available scientific literature, the specific xylosyltransferase responsible for this reaction in Taxus species has not been definitively identified, cloned, or characterized. While the existence of this enzymatic activity is evident from the presence of 7-xylosyl taxoids in Taxus species, the gene encoding this enzyme and its kinetic properties remain unknown. This represents a significant and exciting area for future research in the field of taxoid biosynthesis. The discovery and characterization of this enzyme would not only complete our understanding of the this compound pathway but could also provide a valuable tool for the chemoenzymatic synthesis of novel taxoid derivatives.

III. Enzymatic Deglycosylation: A Gateway to Paclitaxel Semi-Synthesis

This compound is often found in higher abundance in Taxus species than paclitaxel itself, making it an attractive starting material for the semi-synthesis of this important drug. The key step in this biotransformation is the removal of the xylose group, which is efficiently catalyzed by β-xylosidase enzymes. Several fungal β-xylosidases have been identified and characterized for their ability to hydrolyze the xylosyl group from 7-β-xylosyl-10-deacetyltaxol, yielding 10-deacetyltaxol.

Quantitative Data on a Fungal β-Xylosidase

The following table summarizes the kinetic parameters of a β-xylosidase from the fungus Lentinula edodes acting on 7-β-xylosyl-10-deacetyltaxol.

| Enzyme | Source Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |

| LXYL-P1-2 | Lentinula edodes | 7-β-xylosyl-10-deacetyltaxol | 0.89 | 0.95 | 1.07 |

Data adapted from a study on the characterization of fungal β-xylosidases.

IV. Experimental Protocols

This section provides an overview of the key experimental methodologies used in the study of the this compound biosynthesis pathway.

A. Extraction of Taxoids from Taxus Cell Cultures

Objective: To extract a mixture of taxoids from Taxus cell culture biomass for subsequent analysis.

General Procedure:

-

Harvesting: Harvest Taxus cells from suspension culture by filtration or centrifugation.

-

Drying: Lyophilize (freeze-dry) the cell biomass to a constant weight.

-

Grinding: Grind the dried biomass into a fine powder.

-

Solvent Extraction:

-

Extract the powdered biomass with a polar solvent mixture, typically methanol/water or ethanol/water, at room temperature with agitation for several hours.

-

Repeat the extraction process multiple times to ensure complete extraction.

-

-

Filtration and Concentration:

-

Combine the solvent extracts and filter to remove cell debris.

-

Concentrate the filtrate under reduced pressure to obtain a crude extract.

-

-

Liquid-Liquid Partitioning:

-

Resuspend the crude extract in water and perform a series of liquid-liquid extractions with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate) to partition the taxoids and remove interfering compounds.

-

The taxoid-rich fraction is typically found in the dichloromethane or ethyl acetate phase.

-

-

Final Concentration: Evaporate the solvent from the taxoid-rich fraction to yield the semi-purified taxoid extract.

B. Quantification of this compound by HPLC-MS/MS

Objective: To accurately quantify the concentration of this compound in a complex mixture.

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

General Protocol:

-

Sample Preparation:

-

Dissolve the dried taxoid extract in a suitable solvent (e.g., methanol or acetonitrile).

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution is typically employed using a mixture of water (often with a small amount of formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol.

-

Flow Rate: Typically in the range of 0.2-1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 25-40 °C) for reproducible retention times.

-

-

Mass Spectrometric Detection:

-

Ionization Source: Electrospray ionization (ESI) is commonly used, typically in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. This involves selecting the precursor ion of this compound and monitoring for specific product ions after fragmentation.

-

Quantification: A calibration curve is generated using certified reference standards of this compound at known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

-

C. Heterologous Expression and Assay of a Fungal β-Xylosidase

Objective: To produce a recombinant β-xylosidase and measure its activity on 7-β-xylosyl-10-deacetyltaxol.

1. Heterologous Expression in E. coli:

-

Gene Cloning: Clone the coding sequence of the β-xylosidase gene into a suitable E. coli expression vector (e.g., pET vector series).

-

Transformation: Transform the expression construct into a suitable E. coli expression host strain (e.g., BL21(DE3)).

-

Culture and Induction:

-

Grow the transformed E. coli in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8).

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture.

-

Continue incubation at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.

-

-

Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation.

-

Lyse the cells using sonication or a French press in a suitable lysis buffer.

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography if the protein is His-tagged).

-

2. β-Xylosidase Activity Assay:

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., sodium acetate buffer, pH 5.0), the substrate 7-β-xylosyl-10-deacetyltaxol, and the purified recombinant β-xylosidase.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40-50°C) for a specific period.

-

Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., by adding a strong base or by heat inactivation).

-

Product Analysis: Analyze the reaction mixture by HPLC or HPLC-MS/MS to quantify the amount of 10-deacetyltaxol produced.

-

Calculation of Activity: The enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

V. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Caption: Overview of the proposed biosynthetic pathway of this compound.

Caption: General workflow for the extraction of taxoids from Taxus cell cultures.

Caption: A typical workflow for assaying the activity of a taxoid biosynthetic enzyme.

VI. Conclusion and Future Perspectives

The biosynthesis of this compound is a captivating area of study with significant implications for the sustainable production of paclitaxel and the development of novel anti-cancer drugs. While the core pathway leading to the 10-deacetyltaxol precursor is relatively well-understood, the identity and characterization of the taxoid 7-β-xylosyltransferase in Taxus species remains a critical knowledge gap. Future research efforts focused on the discovery and functional characterization of this enzyme will be instrumental in completing our understanding of this important biosynthetic pathway.

Furthermore, the continued exploration of microbial sources for robust β-xylosidases will enhance the efficiency of bioconversion processes for paclitaxel semi-synthesis. The integration of advanced analytical techniques, metabolic engineering, and synthetic biology approaches will undoubtedly accelerate progress in this field, paving the way for the development of highly efficient and sustainable platforms for the production of these life-saving medicines. This guide serves as a foundational resource to aid researchers in these endeavors, providing a clear overview of the current state of knowledge and highlighting the exciting avenues for future discovery.

The Discovery and Semisynthetic Journey of 7-Xylosyl-10-deacetyltaxol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Xylosyl-10-deacetyltaxol, a naturally occurring taxane derivative, has emerged from the shadow of its renowned cousin, Paclitaxel (Taxol®), as a molecule of significant scientific and pharmaceutical interest. Initially identified as a constituent of various yew (genus Taxus) species, this compound has transitioned from a mere phytochemical marker to a valuable precursor in the semisynthesis of life-saving anticancer drugs.[1][2][3] This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies associated with this compound, offering a comprehensive resource for researchers in natural product chemistry, oncology, and drug development.

Discovery and Natural Occurrence

The journey of this compound is intrinsically linked to the extensive phytochemical investigations of Taxus species that followed the discovery of Paclitaxel's potent anticancer activity. It is found in various parts of the yew tree, including the bark, needles, stems, and roots.[1][3] Its presence has been documented in several Taxus species, including Taxus brevifolia, Taxus chinensis, Taxus cuspidata, and Taxus wallichiana. The concentration of this compound can vary significantly depending on the species, geographical location, and the part of the plant being analyzed.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅₀H₅₇NO₁₇ | PubChem |

| Molecular Weight | 944.0 g/mol | PubChem |

| CAS Number | 90332-63-1 | PubChem |

| Appearance | White to Off-white Solid | BOC Sciences |

| Solubility | Soluble in DMSO, methanol | LKT Labs |

Experimental Protocols

This section details the fundamental experimental procedures for the isolation, purification, and characterization of this compound, as well as its conversion to paclitaxel and evaluation of its biological activity.

Isolation and Purification from Taxus Species

The isolation of this compound from plant material typically involves extraction followed by chromatographic purification.

1. Extraction:

-

Objective: To extract taxanes from dried and powdered Taxus plant material.

-

Protocol:

-

Air-dry and pulverize the plant material (e.g., needles, bark).

-

Extract the powdered material with a suitable organic solvent, such as methanol or ethanol, at room temperature.

-

Concentrate the solvent under reduced pressure to obtain a crude extract.

-

The crude extract can be further partitioned between water and a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities.

-

2. Purification by Column Chromatography:

-

Objective: To separate this compound from other compounds in the crude extract.

-

Protocol:

-

The crude extract is subjected to column chromatography on a stationary phase like silica gel or a macroporous resin (e.g., AB-8).[4]

-

A gradient elution system is typically employed. For macroporous resins, a common mobile phase is a gradient of ethanol in water. For instance, an elution profile could start with 30% ethanol for 3 bed volumes, followed by 80% ethanol for 6 bed volumes.[4]

-

Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

Fractions rich in the target compound are pooled and concentrated. Further purification can be achieved by repeated chromatography or crystallization.

-

Characterization Techniques

1. High-Performance Liquid Chromatography (HPLC):

-

Objective: To analyze the purity of this compound and quantify its presence in extracts.

-

Protocol:

-

Column: A reverse-phase C18 column (e.g., Kinetex C18, 100 x 3 mm, 2.6 µm) is commonly used.[5]

-

Mobile Phase: A gradient of acetonitrile and water is a typical mobile phase.

-

Detection: UV detection at 227 nm.

-

Quantification: Quantification is achieved by comparing the peak area of the sample with that of a standard of known concentration.

-

2. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS):

-

Objective: To elucidate and confirm the chemical structure of the isolated compound.

-

Protocol:

-

¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HMQC, HMBC) experiments are performed to determine the connectivity of atoms.

-

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

-

Semisynthesis of Paclitaxel

This compound serves as a valuable precursor for the semisynthesis of Paclitaxel. The general workflow involves the removal of the xylosyl group followed by acetylation.

1. Biocatalytic Deglycosylation:

-

Objective: To selectively remove the xylose sugar moiety from the C-7 position.

-

Protocol:

-

An engineered yeast strain expressing a suitable β-xylosidase is cultured in a high-cell-density fermentation process.[6][7]

-

The freeze-dried yeast cells are used as a whole-cell biocatalyst.

-

This compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and added to a reaction buffer containing the biocatalyst.

-

The reaction is incubated with agitation. The progress of the conversion to 10-deacetyltaxol is monitored by HPLC.

-

Upon completion, the product, 10-deacetyltaxol, is extracted and purified.

-

2. Chemical Synthesis from 10-deacetyltaxol:

-

Objective: To convert 10-deacetyltaxol to Paclitaxel.

-

Protocol: A three-step chemical process involving redox, acetylation, and deacetylation can be employed to convert 10-deacetyltaxanes into paclitaxel.[1][8]

In Vitro Cytotoxicity Assay

MTT Assay:

-

Objective: To determine the cytotoxic effect of this compound on cancer cell lines (e.g., MCF-7 breast cancer cells).

-

Protocol:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Quantitative Data

The following tables summarize key quantitative data related to the biological activity and synthesis of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ Value |

| MCF-7 | Breast Cancer | 0.3776 µg/mL |

| Colon Cancer Cell Lines | Colon Cancer | 0.86 µg/mL |

| PC-3 | Prostate Cancer | 5 µM |

Table 2: Yields in the Semisynthesis of Paclitaxel from 7-Xylosyl-10-deacetyltaxanes

| Process | Product Purity | Overall Yield | Reference |

| Three-step reaction (redox, acetylation, deacetylation) | 99.52% | 67.6% | [2] |

Visualizations

Experimental Workflow for Paclitaxel Semisynthesis

Caption: Workflow for the semisynthesis of Paclitaxel from Taxus species via this compound.

Apoptotic Signaling Pathway

Caption: Proposed apoptotic signaling pathway induced by this compound in cancer cells.

Conclusion

This compound stands as a testament to the untapped potential of natural products in drug discovery and development. Its journey from a minor taxane to a key precursor for major anticancer drugs highlights the importance of continued exploration of the natural world. The experimental protocols and data presented in this guide offer a valuable resource for researchers seeking to further investigate the chemistry and biology of this intriguing molecule and its analogues. As the demand for effective cancer therapies continues to grow, the story of this compound serves as an inspiration for innovative approaches to drug synthesis and development.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound C | 90332-65-3 | Benchchem [benchchem.com]

- 4. Separation of 7-xylosyl-10-deacetyl paclitaxel and 10-deacetylbaccatin III from the remainder extracts free of paclitaxel using macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pilot studies on scale-up biocatalysis of 7-β-xylosyl-10-deacetyltaxol and its analogues by an engineered yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring Alternative Taxol Sources: Biocatalysis of 7-β-Xylosyl-10-Deacetyltaxol and Application for Taxol Production [ebrary.net]

- 8. Synthesis of Taxol and Docetaxel by Using 10-Deacetyl-7-xylosyltaxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of 7-Xylosyl-10-deacetyltaxol: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the core physicochemical properties of 7-Xylosyl-10-deacetyltaxol, a significant taxane derivative. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at its chemical and physical characteristics, along with methodologies for their determination. This guide also visualizes key biological and synthetic pathways associated with this compound.

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₅₀H₅₇NO₁₇ | [1] |

| Molecular Weight | 943.98 g/mol | [1][] |

| Melting Point | >228 °C (decomposition) | [1] |

| Boiling Point (Predicted) | 1068.4 ± 65.0 °C | [1] |

| Density (Predicted) | 1.46 ± 0.1 g/cm³ | [1] |

| Solubility | Soluble in chloroform, methanol, ethanol, and DMSO.[1] Insoluble in water (< 0.1 mg/mL).[1] | [1] |

| Appearance | White to off-white solid/powder or crystal.[1][] | [1][] |

| Purity | >98% | [] |

| Stability | Hygroscopic.[1] | [1] |

| Storage | Recommended storage at -20°C under an inert atmosphere.[1] | [1] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard analytical techniques for taxane derivatives.

Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of this compound in a given solvent.

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, methanol, DMSO) in a sealed container.

-

Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a 0.22 µm filter or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as mg/mL or mol/L.

Melting Point Determination (Capillary Method)

This protocol outlines the determination of the melting point range of this compound.

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.[3][4]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.[3]

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C/min) for a more accurate measurement.[3]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded.[3]

-

Reporting: The melting point is reported as a range of these two temperatures. For compounds that decompose, the temperature at which decomposition is observed is noted.

Stability-Indicating HPLC Method

This protocol describes a High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound and separate it from its degradation products.

-

Chromatographic System: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and a gradient elution capability is used.

-

Mobile Phase: A gradient mixture of acetonitrile and water or a suitable buffer is typically employed. The exact gradient program should be optimized to achieve separation of the parent compound from any potential degradants.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile). This solution is then subjected to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) to induce degradation.

-

Analysis: The stressed samples are injected into the HPLC system, and the chromatograms are recorded.

-

Method Validation: The method is validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

Caption: Mitochondrial-dependent apoptosis pathway induced by this compound.

Caption: Semi-synthesis of Taxol and Docetaxel from this compound.[5]

References

- 1. DEACETYL-7-XYLOTAXOL, 10-(P) [chembk.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. US5476954A - Process for preparing taxane derivatives, new derivatives obtained and pharmaceutical compositions containing them - Google Patents [patents.google.com]

7-Xylosyl-10-deacetyltaxol: A Technical Overview of its Physicochemical Properties, Mechanism of Action, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7-Xylosyl-10-deacetyltaxol, a naturally occurring taxane derivative with significant potential in cancer research and drug development. This document details its molecular characteristics, mechanism of action, and relevant experimental protocols.

Physicochemical Properties

This compound is a derivative of paclitaxel, a well-known chemotherapeutic agent. Its structural modifications, notably the presence of a xylosyl group at the C-7 position and the absence of an acetyl group at the C-10 position, influence its solubility and pharmacological properties.

| Property | Value |

| Molecular Formula | C₅₀H₅₇NO₁₇ |

| Molecular Weight | 943.98 g/mol |

| CAS Number | 90332-63-1 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and methanol |

Mechanism of Action: Induction of Apoptosis via the Mitochondrial Pathway

This compound exerts its cytotoxic effects primarily through the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1] A key mechanism in this process is the activation of the intrinsic, or mitochondrial-dependent, pathway of apoptosis. This is orchestrated through the modulation of the Bcl-2 family of proteins, which are central regulators of programmed cell death.

The compound upregulates the expression of pro-apoptotic proteins such as Bax and Bad, while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL.[2] This shift in the balance between pro- and anti-apoptotic Bcl-2 family members leads to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then triggers a cascade of executioner caspases, including caspase-3 and -7, which carry out the systematic dismantling of the cell.

Experimental Protocols

Isolation and Purification of this compound from Taxus Species

This compound can be isolated from various parts of the yew tree (Taxus species). A general protocol involves extraction followed by chromatographic purification.

1. Extraction:

-

Dried and ground plant material (e.g., bark, needles) is extracted with methanol.

-

The crude methanol extract is then partitioned with a suitable solvent like dichloromethane to separate taxanes from more polar compounds.

2. Chromatographic Purification:

-

The resulting crude taxoid mixture is subjected to preparative high-performance liquid chromatography (HPLC) on a C18 column.[3]

-

A gradient elution with a mobile phase consisting of acetonitrile and water is typically used to separate the different taxane derivatives.

-

Fractions containing this compound are collected, and the purity is assessed by analytical HPLC and confirmed by mass spectrometry and NMR.[3]

Biotransformation of 7-Xylosyltaxanes to 10-Deacetyltaxol

This compound is a valuable precursor for the semi-synthesis of paclitaxel. A key step in this process is the enzymatic removal of the xylosyl group.

1. Enzyme Source:

-

Extracellular β-xylosidases from microorganisms like Cellulosimicrobium cellulans can be used.[4]

2. Reaction Conditions:

-

A solution of 7-xylosyltaxanes in a suitable buffer (e.g., phosphate buffer, pH 7.0) is prepared.

-

The crude or purified enzyme is added to the substrate solution.

-

The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 3 hours).[4]

3. Product Analysis:

-

The conversion of the substrate to 10-deacetyltaxol is monitored using HPLC.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Biological Role and Biotechnological Significance of 7-Xylosyl-10-deacetyltaxol in Yew Trees: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Xylosyl-10-deacetyltaxol (XDT) is a significant taxane found in yew trees (Taxus spp.). While often overshadowed by its renowned analogue, the anticancer drug Paclitaxel (Taxol), XDT plays a crucial, albeit not fully elucidated, biological role within the yew tree and holds immense potential for the pharmaceutical industry. This technical guide provides a comprehensive overview of the current understanding of XDT, focusing on its biosynthesis, hypothesized physiological function, and its pivotal role as a renewable precursor for the semi-synthesis of Paclitaxel. Detailed experimental protocols for its extraction and enzymatic conversion are provided, alongside quantitative data and visual representations of the relevant biochemical pathways and experimental workflows.

Introduction

Yew trees are the natural source of a class of complex diterpenoid compounds known as taxanes.[1][2] Among these, Paclitaxel is one of the most effective and widely used chemotherapeutic agents for treating various cancers, including ovarian, breast, and lung cancer.[1][3][4] However, the concentration of Paclitaxel in yew trees is remarkably low, typically around 0.02% of the dry weight of the bark.[5] This scarcity has driven extensive research into alternative and more sustainable methods for its production.

A key breakthrough in this endeavor has been the identification and utilization of more abundant taxane analogues present in the yew tree. This compound (XDT) is one such analogue, found in significantly higher concentrations than Paclitaxel, with yields reaching up to 0.5% of the dry weight of the bark.[5][6] While not an intermediate in the direct biosynthetic pathway of Taxol, XDT can be efficiently converted into key precursors for its semi-synthesis.[5][7] This guide delves into the biological context of XDT within the yew tree and its subsequent biotechnological applications.

Biosynthesis of this compound

The biosynthesis of taxanes is a complex process involving an estimated 20 enzymatic steps, originating from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP).[8][9] The formation of the characteristic taxane core is catalyzed by taxadiene synthase.[8] While the complete biosynthetic pathway of XDT is not fully elucidated, it is understood to be a branch off the main Paclitaxel pathway, likely sharing the common precursor 10-deacetylbaccatin III (10-DAB).[5]

From 10-DAB, the pathways for Paclitaxel and XDT diverge. For Paclitaxel synthesis, 10-DAB undergoes acetylation at the C10 position, followed by the attachment of a C13 side chain. In contrast, the biosynthesis of XDT involves the glycosylation at the C7 position with a xylosyl group and lacks the acetylation at C10.[5]

Figure 1. Simplified biosynthetic pathway of Paclitaxel and this compound.

Biological Role in Yew Trees: A Detoxification Mechanism

The precise physiological function of this compound in yew trees remains an area of active investigation. However, a prominent hypothesis suggests that the synthesis of XDT serves as a detoxification and storage mechanism for the plant.[5] Paclitaxel itself is a potent mitotic inhibitor, effective against cancer cells by stabilizing microtubules and preventing cell division.[1][10] This cytotoxicity could also be detrimental to the plant's own cells if allowed to accumulate in high concentrations.

The addition of a xylosyl group at the C7 position significantly increases the polarity and water solubility of the taxane molecule, while the absence of the acetyl group at C10 reduces its cytotoxicity.[5] This structural modification renders XDT less biologically active than Paclitaxel. Therefore, it is proposed that yew trees convert the cytotoxic precursor, 10-deacetyltaxol, into the more benign XDT for safe accumulation and storage within the plant tissues, primarily the bark and needles.[2][5]

Quantitative Data on Taxane Abundance

The significant difference in the natural abundance of XDT and Paclitaxel is a key driver for its use in semi-synthesis. The following table summarizes the comparative concentrations of these compounds in yew trees.

| Compound | Plant Part | Concentration (Dry Weight) | Reference |

| Paclitaxel (Taxol) | Bark | ~ 0.02% | [5] |

| This compound (XDT) | Bark | up to 0.5% | [5][6] |

Experimental Protocols

The utilization of XDT as a precursor for Paclitaxel synthesis involves two main stages: extraction from the yew biomass and enzymatic conversion to 10-deacetyltaxol (DT).

Extraction and Purification of this compound

A common method for the separation and enrichment of XDT from yew extracts involves the use of macroporous resins.

Protocol: Separation of XDT using Macroporous Resin [11]

-

Preparation of Extracts: Prepare an initial ethanol extract from the bark or needles of the yew tree. This extract will contain a mixture of taxanes, including XDT and 10-DAB III.

-

Resin Selection and Column Packing: Utilize AB-8 macroporous resin, which has demonstrated high adsorption capacity for XDT. Pack the resin into a chromatography column.

-

Adsorption:

-

Dissolve the crude extract in an appropriate solvent.

-

Load the solution onto the AB-8 resin column at a controlled flow rate (e.g., 1 mL/min).

-

The optimal processing volume is approximately 15 bed volumes (BV).

-

-

Desorption (Elution):

-

Wash the column with 30% ethanol for 3 BV to remove impurities.

-

Elute the adsorbed taxanes with 80% ethanol for 6 BV at a flow rate of 1 mL/min.

-

-

Analysis: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to determine the concentration and purity of XDT and 10-DAB III. Following this protocol, the content of XDT in the product can be increased over 60-fold with a recovery rate of approximately 85.85%.[11]

Enzymatic Conversion of XDT to 10-deacetyltaxol (DT)

The key step in converting XDT into a viable precursor for Paclitaxel is the selective removal of the xylosyl group at the C7 position. This is achieved through enzymatic hydrolysis using a β-xylosidase.

Protocol: Bioconversion of XDT using Engineered Yeast [7]

-

Enzyme Source: Utilize a recombinant yeast strain (e.g., Pichia pastoris) engineered to express a glycoside hydrolase gene with β-xylosidase activity, such as the one derived from Lentinula edodes.

-

Reaction Setup:

-

Prepare a reaction mixture containing the purified XDT extract.

-

Add freeze-dried cells of the engineered yeast.

-

Optimize the reaction conditions, including the concentration of dimethyl sulfoxide (DMSO) as a co-solvent and the addition of an antifoam supplement.

-

-

Bioconversion:

-

Incubate the reaction mixture under controlled temperature and agitation.

-

Monitor the progress of the reaction by periodically taking samples and analyzing them via HPLC to measure the conversion of XDT to DT.

-

-

Product Purification: Once the conversion is complete, purify the resulting 10-deacetyltaxol from the reaction mixture. This bioconversion process can achieve efficiencies of 93-95%.[7]

Figure 2. Experimental workflow for the semi-synthesis of Paclitaxel from XDT.

Conclusion and Future Perspectives

This compound represents a fascinating example of how a plant secondary metabolite, likely involved in a detoxification strategy, can be harnessed for significant pharmaceutical applications. Its high abundance in renewable yew biomass, such as needles, makes it an economically and environmentally attractive starting material for the sustainable production of Paclitaxel.[12]

Future research should focus on several key areas:

-

Elucidation of the XDT Biosynthetic Pathway: A complete understanding of the enzymes and regulatory mechanisms involved in XDT synthesis could pave the way for metabolic engineering of yew trees or microbial hosts to further increase its production.

-

Discovery of Novel Biocatalysts: Screening for more efficient and robust β-xylosidases will be crucial for optimizing the industrial-scale conversion of XDT.

-

Investigation of Direct Biological Activity: While considered less cytotoxic, further studies are warranted to explore any potential therapeutic properties of XDT itself or its derivatives.

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Improving 10-deacetylbaccatin III-10-β-O-acetyltransferase catalytic fitness for Taxol production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring Alternative Taxol Sources: Biocatalysis of 7-β-Xylosyl-10-Deacetyltaxol and Application for Taxol Production [ebrary.net]

- 7. Pilot studies on scale-up biocatalysis of 7-β-xylosyl-10-deacetyltaxol and its analogues by an engineered yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound C | 90332-65-3 | Benchchem [benchchem.com]

- 9. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Taxanes: an overview of the pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Separation of 7-xylosyl-10-deacetyl paclitaxel and 10-deacetylbaccatin III from the remainder extracts free of paclitaxel using macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Taxane Family of Compounds: A Technical Guide to Mechanism, Application, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the taxane family of compounds, pivotal agents in modern oncology. We will explore their core mechanism of action, structure-activity relationships, clinical pharmacology, and the critical challenge of therapeutic resistance. Furthermore, this document details key experimental protocols for researchers engaged in the study and development of these compounds.

Introduction to the Taxane Family

The taxanes are a class of diterpenoid compounds originally derived from yew trees (genus Taxus).[1] The first member, paclitaxel (Taxol), was isolated from the bark of the Pacific yew, Taxus brevifolia.[2] Due to supply challenges and the desire for improved pharmacological properties, semi-synthetic analogs like docetaxel (Taxotere) and cabazitaxel (Jevtana) were developed.[3] These agents are mainstays in the treatment of a wide array of solid tumors, including breast, ovarian, lung, and prostate cancers.[3] Their clinical utility stems from their unique mechanism as mitotic inhibitors that stabilize microtubules.[1]

Mechanism of Action: Microtubule Stabilization and Apoptotic Induction

Unlike other microtubule-targeting agents such as the vinca alkaloids which prevent tubulin polymerization, taxanes have a distinct mechanism of action.[4] They bind to the β-tubulin subunit of the α/β-tubulin heterodimers that form microtubules.[5] This binding event promotes the assembly of tubulin into microtubules and stabilizes them by preventing depolymerization.[2][5]

The stabilization of microtubules disrupts the dynamic instability required for normal mitotic spindle function.[5] This leads to a sustained blockage of cells in the metaphase/anaphase stage of the cell cycle, ultimately inhibiting cell division and proliferation.[2] Prolonged mitotic arrest triggers cellular apoptosis (programmed cell death) through various signaling cascades.[5] One key pathway involves the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates its protective function and promotes the apoptotic cascade.[2][6]

References

- 1. Taxane - Wikipedia [en.wikipedia.org]

- 2. The Taxanes - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Taxanes - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Taxane Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Xylosyl-10-deacetyltaxol and its Natural Analogs for Researchers and Drug Development Professionals

Abstract

7-Xylosyl-10-deacetyltaxol, a naturally occurring taxane diterpenoid found in various species of the yew tree (genus Taxus), has garnered significant attention in the field of oncology. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth information on this compound and its natural analogs. It covers their natural sources, chemical structures, and biological activities, with a focus on their potential as anti-cancer agents. Detailed experimental protocols for key biological assays are provided, along with a summary of quantitative data and visualizations of relevant signaling pathways and experimental workflows.

Introduction

Paclitaxel, the parent compound of this compound, is a highly successful anti-cancer drug. However, its clinical use can be hampered by poor water solubility.[1] this compound and its analogs, characterized by a xylosyl moiety at the C7 position and the absence of an acetyl group at the C10 position of the taxane core, exhibit improved hydrophilicity.[2] These compounds are not only of interest for their intrinsic cytotoxic properties but also serve as valuable precursors for the semi-synthesis of paclitaxel and other taxane derivatives.[3][4]

Natural Sources and Isolation

This compound and its natural analogs are primarily isolated from various parts of yew trees, including the bark, needles, stems, and roots.[2][5] Notable source species include Taxus cuspidata, Taxus chinensis, Taxus wallichiana (Himalayan Yew), Taxus brevifolia (Pacific yew), and Taxus baccata (European Yew).[2][5][6] The abundance of these xylosides can be significantly higher than that of paclitaxel, making them an attractive starting material for drug development.[7]

Isolation and Purification Workflow

The isolation and purification of this compound and its analogs from Taxus species is a multi-step process that typically involves extraction, partitioning, and chromatographic separation.

Chemical Structures of this compound and its Natural Analogs

The core structure of these compounds is the taxane skeleton. The primary variations among the natural analogs occur in the side chain attached at the C13 position.

| Compound Name | R Group at C13 Side Chain |

| This compound (10-Deacetyl-7-xylosyl paclitaxel) | Benzoyl |

| This compound B | 2-Methyl-2-butenoyl |

| This compound C | Hexanoyl |

| 10-deacetylcephalomannine-7-xyloside | Tigloyl |

Biological Activity and Mechanism of Action

Like other taxanes, this compound and its analogs exhibit potent anti-cancer activity by targeting microtubules.[3] They promote the polymerization of tubulin and stabilize microtubules, leading to the disruption of the mitotic spindle and subsequent cell cycle arrest in the G2/M phase.[2][8] This ultimately triggers programmed cell death, or apoptosis.

Cytotoxicity Data

The cytotoxic effects of this compound and its analogs have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | Cell Line | Cancer Type | IC50 | Reference(s) |

| This compound | PC-3 | Prostate Cancer | 5 µM | [2] |

| This compound | MCF-7 | Breast Cancer | 0.3776 µg/mL | [3] |

| This compound | Colon Cancer Lines | Colon Cancer | 0.86 µg/mL | [3] |

| This compound B | S180 | Sarcoma | (Inhibits growth) | [6][9] |

| 7-Epitaxol | Cis-SCC9 | Head and Neck Squamous Cell Carcinoma | ~100 nM | [9] |

| 7-Epitaxol | Cis-SAS | Head and Neck Squamous Cell Carcinoma | ~100 nM | [9] |

| 7-Epitaxol | SCC-9 | Head and Neck Squamous Cell Carcinoma | ~100-200 nM | [1] |

| 7-Epitaxol | SCC-47 | Head and Neck Squamous Cell Carcinoma | ~100-200 nM | [1] |

Signaling Pathways

The induction of apoptosis by this compound and its analogs is primarily mediated through the intrinsic, or mitochondria-driven, pathway.[1][2] This involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial membrane permeabilization and the activation of a cascade of caspases. Additionally, these compounds have been shown to suppress pro-survival signaling pathways such as the AKT and MAPK pathways.[9]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the test compound for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to differentiate between viable, apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the test compound for the desired duration.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Semi-synthesis of Paclitaxel

This compound and its analogs are valuable precursors for the semi-synthesis of paclitaxel.[4] The general strategy involves the enzymatic or chemical removal of the xylosyl group at the C7 position, followed by acetylation at the C10 position.[10][11]

A more detailed semi-synthetic route involves a three-step reaction of redox, acetylation, and deacetylation.[11][12]

Conclusion

This compound and its natural analogs represent a promising class of compounds for cancer drug development. Their favorable water solubility, potent cytotoxic activity, and relative abundance in renewable resources make them attractive candidates for further investigation. This technical guide provides a solid foundation of data and methodologies to aid researchers in their exploration of these valuable natural products. The detailed protocols and pathway diagrams offer practical tools for designing and executing studies in this exciting area of cancer research.

References

- 1. mdpi.com [mdpi.com]

- 2. 7-Epitaxol induces apoptosis in cisplatin-resistant head and neck squamous cell carcinoma via suppression of AKT and MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound C | 90332-65-3 | Benchchem [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 7-Epitaxol Induces Apoptosis and Autophagy in Head and Neck Squamous Cell Carcinoma through Inhibition of the ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | 90332-63-1 | Benchchem [benchchem.com]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. 7‐Epitaxol induces apoptosis in cisplatin‐resistant head and neck squamous cell carcinoma via suppression of AKT and MAPK signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring Alternative Taxol Sources: Biocatalysis of 7-β-Xylosyl-10-Deacetyltaxol and Application for Taxol Production [ebrary.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Preliminary Biological Activity of 7-Xylosyl-10-deacetyltaxol

Abstract

This compound is a naturally occurring taxane derivative isolated from various species of the yew tree (Taxus) genus.[1] While often considered a precursor for the semi-synthesis of paclitaxel, this molecule exhibits intrinsic biological activity, positioning it as a potential therapeutic agent in its own right.[1] This document provides a comprehensive overview of its preliminary biological activities, focusing on its mechanism of action, in vitro cytotoxicity, and the signaling pathways it modulates. Detailed experimental methodologies are provided to facilitate the replication and further exploration of these findings.

Introduction

This compound is a diterpenoid compound characterized by a core taxane skeleton, a xylosyl moiety at the C7 position, and the absence of an acetyl group at the C10 position.[1] This structural modification, particularly the presence of the xylosyl group, increases its hydrophilicity compared to paclitaxel.[1] Found in plants such as Taxus chinensis, Taxus cuspidata, and Taxus brevifolia, it is often present in higher quantities than paclitaxel itself, making it an abundant and attractive starting material for research and development.[1][2][3] This guide summarizes the current understanding of its anticancer properties, distinct from its role as a synthetic precursor.

Mechanism of Action

Similar to other well-characterized taxanes like paclitaxel, the primary mechanism of action for this compound involves the disruption of microtubule dynamics.[1][4][5] It exhibits cytotoxic properties by binding to microtubules, promoting their polymerization, and preventing depolymerization.[4][5] This stabilization of microtubules is critical, as it interrupts the dynamic instability required for mitotic spindle formation, leading to a halt in cell division.[5] Consequently, cancer cells treated with this compound are arrested in the G2/M phase of the cell cycle, which subsequently triggers programmed cell death, or apoptosis.[1][6]

In Vitro Cytotoxic and Antiproliferative Activity

The cytotoxic potential of this compound has been evaluated against several cancer cell lines. It has shown inhibitory action against breast and colon cancer cell lines, though specific quantitative data in the public domain is limited.[1] The most well-documented activity is against the human prostate cancer cell line, PC-3.[1]

Quantitative Data Presentation

The table below summarizes the known quantitative data for the cytotoxic activity of this compound.

| Cell Line | Cancer Type | IC50 Value | Observed Effects | Reference |

| PC-3 | Prostate Cancer | 5 µM | Induction of G2/M cell cycle arrest; Apoptosis via mitochondrial-dependent pathway. | [1] |

| MCF-7 | Breast Cancer | Data not available | Reported to have inhibitory action, but specific IC50 values are not published. | [1] |

| HepG2 | Hepatocellular Carcinoma | Data not available | Specific research on this cell line is limited. | [1] |

| S180 | Sarcoma | Data not available | Inhibits tumor growth. | [3][7] |

Table 1: Summary of In Vitro Cytotoxicity of this compound

Apoptotic Signaling Pathway in PC-3 Cells

In PC-3 prostate cancer cells, this compound induces apoptosis primarily through the mitochondrial-dependent (intrinsic) pathway.[1][6] This is initiated following mitotic arrest. The signaling cascade involves the modulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis.[1][2]

Treatment with the compound leads to the up-regulation of pro-apoptotic proteins Bax and Bad and the simultaneous down-regulation of anti-apoptotic proteins Bcl-2 and Bcl-XL.[1][2][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane permeability, leading to the release of cytochrome c and the subsequent activation of caspase-9, the initiator caspase in this pathway.[1][2][6] Activated caspase-9 then cleaves and activates downstream executioner caspases, including caspase-3 and caspase-6.[1][6] Caspase-3 further amplifies the apoptotic signal by activating Bid.[6]

Studies have confirmed that this apoptotic mechanism is independent of the extrinsic (death receptor) pathway, as the expression of CD95 and NF-kappaB proteins remains unaffected by treatment.[6] Furthermore, a caspase-10 inhibitor failed to protect PC-3 cells from apoptosis induced by the compound.[6]

Caption: Mitochondrial-dependent apoptotic pathway induced by this compound in PC-3 cells.

Role in Semi-Synthesis of Paclitaxel

Beyond its intrinsic activity, this compound is a valuable precursor for the semi-synthesis of paclitaxel and other taxane derivatives.[8] Its natural abundance makes it an economically viable starting material.[1] The key transformation is the selective enzymatic or chemical removal of the β-xylosyl group at the C-7 position to yield 10-deacetyltaxol.[8] This intermediate can then be acetylated at the C-10 position to produce paclitaxel. Various microbial β-xylosidases have been identified and engineered to efficiently perform this bioconversion.[8][9]

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 3. Flow cytometry with PI staining | Abcam [abcam.com]

- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 6. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 7. kumc.edu [kumc.edu]

- 8. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

Methodological & Application

Application Notes: Extraction of 7-Xylosyl-10-deacetyltaxol from Taxus Leaves

Introduction

7-Xylosyl-10-deacetyltaxol is a naturally occurring taxane found in various species of the yew tree (Taxus)[1][2]. As a derivative of paclitaxel, it holds significant interest for researchers in oncology and drug development due to its potential as a precursor for the semi-synthesis of more potent anti-cancer agents or as a bioactive compound itself[3][4]. This document provides a comprehensive guide for the extraction, purification, and quantification of this compound from Taxus leaves, intended for researchers, scientists, and drug development professionals.

Principle

The extraction and purification of this compound from Taxus leaves is a multi-step process that leverages the physicochemical properties of the target compound. The general workflow involves:

-

Solid-Liquid Extraction: Utilizing a suitable organic solvent to extract a broad range of taxanes, including this compound, from the dried and powdered leaf material.

-

Preliminary Purification: Partitioning the crude extract to remove highly nonpolar compounds like chlorophylls and lipids.

-

Chromatographic Separation: Employing techniques such as macroporous resin chromatography and silica gel chromatography to separate this compound from other co-extracted taxanes and impurities.

-

High-Performance Liquid Chromatography (HPLC) Purification: Using preparative HPLC for the final purification of the target compound to a high degree of purity.

-

Quantification: Analyzing the concentration and purity of this compound at various stages using analytical HPLC.

Key Considerations

-

Plant Material: The concentration of this compound can vary depending on the Taxus species, the age of the plant, and the season of collection[1].

-

Solvent Selection: The choice of solvent for extraction and chromatography is critical for achieving good yield and purity. Methanol and ethanol are commonly used for the initial extraction[5].

-

Chromatographic Resins: The selection of appropriate chromatographic media, such as macroporous resins and silica gel, is crucial for effective separation[1][6].

-

Purity Analysis: HPLC is an indispensable tool for monitoring the purity of the fractions at each step of the purification process[1].

Experimental Protocols

Protocol 1: Extraction of Crude Taxane Mixture from Taxus Leaves

This protocol describes the initial extraction of a crude mixture of taxanes from dried Taxus leaves.

-

Preparation of Plant Material:

-

Air-dry fresh Taxus leaves in a well-ventilated area, protected from direct sunlight.

-

Grind the dried leaves into a fine powder using a mechanical grinder.

-

-

Solvent Extraction:

-

Macerate the powdered leaves in 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v) for 24 hours at room temperature with occasional stirring.

-

Filter the extract through cheesecloth and then through Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh solvent to ensure maximum recovery.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

-

Protocol 2: Preliminary Purification of the Crude Extract

This protocol aims to remove non-polar impurities from the crude extract.

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in a 1:1 (v/v) mixture of methanol and water.

-